Enprostil

説明

A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.

科学的研究の応用

Pharmacodynamic Properties

Enprostil exhibits several pharmacodynamic effects that contribute to its therapeutic efficacy:

- Gastric Acid Suppression : this compound significantly inhibits gastric acid secretion, with studies showing suppression rates of up to 80% for nearly 12 hours following administration . This effect is crucial for ulcer healing as it reduces the acidic environment that exacerbates ulceration.

- Gastrin Secretion Inhibition : Unlike H2-receptor antagonists, this compound lowers both basal and postprandial gastrin release, which is beneficial in managing peptic ulcer disease .

- Cytoprotection : this compound enhances bicarbonate secretion and may help preserve microvascular integrity in the gastric mucosa, providing a protective effect against mucosal injury .

Clinical Efficacy in Ulcer Treatment

This compound has been evaluated in various clinical settings for its effectiveness in treating duodenal and gastric ulcers. The following table summarizes key findings from clinical trials:

These studies demonstrate that this compound is effective in promoting ulcer healing and alleviating associated pain, with comparable efficacy to established treatments like cimetidine and ranitidine.

Additional Therapeutic Applications

Recent studies have explored other potential applications of this compound beyond ulcer treatment:

- Alimentary Lipemia Reduction : this compound has shown promise in reducing postprandial lipemia by affecting chylomicron formation and clearance. This could have implications for managing metabolic disorders .

- Glycemic Control : Research indicates that this compound may reduce insulin and glucose-dependent insulinotropic peptide levels following a fat-rich meal, suggesting potential benefits in metabolic regulation .

Case Studies

A selection of case studies highlights the practical applications of this compound:

- Case Study on Duodenal Ulcer : A patient treated with this compound at a dosage of 35 micrograms twice daily experienced significant pain relief and complete ulcer healing after six weeks, demonstrating its effectiveness compared to traditional therapies.

- Metabolic Impact Study : In a controlled trial involving healthy subjects, administration of this compound before a high-fat meal resulted in significant reductions in triglycerides and insulin levels, indicating its potential role in managing dietary fat metabolism.

特性

InChI |

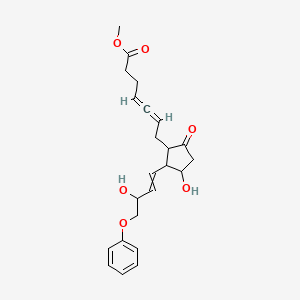

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJVMZPWPAXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868230 | |

| Record name | Methyl 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]hepta-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。